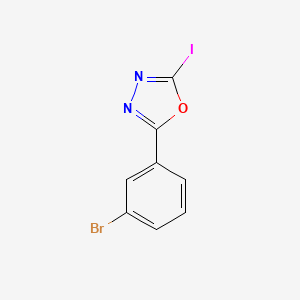

2-(3-Bromophenyl)-5-iodo-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrIN2O |

|---|---|

Molecular Weight |

350.94 g/mol |

IUPAC Name |

2-(3-bromophenyl)-5-iodo-1,3,4-oxadiazole |

InChI |

InChI=1S/C8H4BrIN2O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H |

InChI Key |

RBDDTQNYFDNQQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN=C(O2)I |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 3 Bromophenyl 5 Iodo 1,3,4 Oxadiazole

Retrosynthetic Analysis and Identification of Key Precursors

A logical retrosynthetic analysis of the target compound, 2-(3-Bromophenyl)-5-iodo-1,3,4-oxadiazole (B6206319), reveals two primary disconnection approaches, both centered on the formation of the central 1,3,4-oxadiazole (B1194373) ring from two key precursors. The most common and direct strategy involves the cyclodehydration of a 1,2-diacylhydrazine intermediate.

Primary Disconnection Strategy:

This approach severs the O1-C2 and N3-N4 bonds of the oxadiazole ring, leading back to a 1,2-diacylhydrazine. This intermediate, in turn, can be conceptually disconnected into two fundamental building blocks: an acylhydrazide and a carboxylic acid (or its more reactive derivative, such as an acid chloride).

Path A: Disconnection leads to 3-bromobenzohydrazide and an iodinated carboxylic acid derivative (e.g., 4-iodobenzoic acid or 4-iodobenzoyl chloride).

Path B: An alternative disconnection points to an iodinated benzohydrazide (e.g., 4-iodobenzohydrazide) and 3-bromobenzoic acid or its corresponding acid chloride.

Both pathways are synthetically viable, with the choice often dictated by the commercial availability and reactivity of the starting materials. For instance, the synthesis of various 2-(3-bromophenyl)-1,3,4-oxadiazoles has been successfully initiated from 3-bromobenzohydrazide, which is prepared by refluxing ethyl 3-bromobenzoate with hydrazine (B178648). rsc.org

A secondary retrosynthetic pathway involves the oxidative cyclization of an N-acylhydrazone. This intermediate is formed from the condensation of an acylhydrazide with an aldehyde. For the target molecule, this would entail the reaction of 3-bromobenzohydrazide with an iodo-substituted aromatic aldehyde, followed by an oxidative ring-closure step.

The identification of these key precursors is pivotal for devising a convergent and efficient synthesis. The following table summarizes the primary building blocks identified through this analysis.

| Precursor Category | Specific Examples |

| Acylhydrazides | 3-Bromobenzohydrazide |

| 4-Iodobenzohydrazide | |

| Carboxylic Acid Derivatives | 3-Bromobenzoic acid |

| 4-Iodobenzoic acid | |

| 3-Bromobenzoyl chloride | |

| 4-Iodobenzoyl chloride |

Cyclization Methodologies for 1,3,4-Oxadiazole Ring Formation

The construction of the 1,3,4-oxadiazole core is the cornerstone of the synthesis. A variety of methods have been developed, ranging from classical dehydration protocols to modern catalytic and microwave-assisted techniques.

Conventional cyclodehydration of 1,2-diacylhydrazines is one of the most established methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. This approach relies on the use of strong dehydrating agents to facilitate the intramolecular cyclization with the elimination of a water molecule. researchgate.netnih.gov

Commonly employed reagents for this transformation include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), and thionyl chloride (SOCl₂). researchgate.netnih.govmdpi.com The reaction of 3-bromobenzohydrazide with various benzoic acids in the presence of POCl₃ serves as a prime example of this methodology to create 2-(3-bromophenyl)-substituted oxadiazoles (B1248032). rsc.org

Table of Conventional Dehydrating Agents:

| Dehydrating Agent | Typical Reaction Conditions | Reference |

| Phosphorus Oxychloride (POCl₃) | Reflux, often used as both reagent and solvent | rsc.orgorganic-chemistry.org |

| Polyphosphoric Acid (PPA) | High temperature (100-160 °C) | nih.gov |

| Sulfuric Acid (H₂SO₄) | Concentrated acid, often with heating | mdpi.com |

| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent | nih.gov |

These methods are generally robust and high-yielding but can require harsh reaction conditions and tedious work-up procedures to remove the corrosive reagents.

An alternative to dehydrative methods is the oxidative cyclization of N-acylhydrazones, which are readily prepared by condensing acylhydrazides with aldehydes. This strategy utilizes a range of oxidizing agents to effect the ring closure.

A prominent method involves the use of stoichiometric molecular iodine (I₂) in the presence of a base like potassium carbonate. organic-chemistry.org This approach is often metal-free and can be performed under relatively mild conditions. Hypervalent iodine reagents, such as Dess-Martin periodinane and (diacetoxyiodo)benzene, are also effective for this transformation, offering good to excellent yields. nih.govjchemrev.com Other oxidizing systems, including mercury oxide with iodine, N-chlorosuccinimide (NCS) in combination with a base like DBU, and potassium permanganate (B83412) (KMnO₄), have also been successfully employed. mdpi.comorganic-chemistry.orgnih.gov

Table of Oxidizing Agents for Cyclization:

| Oxidizing Agent | Typical Reaction Conditions | Reference |

| Molecular Iodine (I₂) | Base (e.g., K₂CO₃), room temperature or gentle heating | organic-chemistry.org |

| Dess-Martin Periodinane | Mild conditions, often at room temperature | nih.gov |

| N-Chlorosuccinimide (NCS)/DBU | Mild conditions, short reaction times | nih.gov |

| Mercury Oxide (HgO)/Iodine | Refluxing solvent | organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Varies, often in a suitable solvent | mdpi.com |

This approach is particularly useful for generating unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles and often proceeds under milder conditions than conventional cyclodehydration.

The application of microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 1,3,4-oxadiazoles. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, and frequently leads to improved yields and cleaner reaction profiles. jchemrev.comijpsjournal.comnih.gov

Both conventional cyclodehydration and oxidative cyclization reactions can be adapted for microwave conditions. For instance, the cyclodehydration of 1,2-diacylhydrazines using solid-supported reagents like silica-supported dichlorophosphate (B8581778) can be efficiently conducted under solvent-free microwave irradiation. researchgate.net Similarly, the oxidative cyclization of N-acylhydrazones with reagents like chloramine-T has been shown to be significantly enhanced by microwave heating. researchgate.net One-pot syntheses, where an acylhydrazide is condensed with a carboxylic acid or orthoester under microwave irradiation, have also been reported, offering a rapid and efficient route to the desired products. researchgate.net

Comparison of Conventional vs. Microwave-Assisted Synthesis:

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Reference |

| Cyclodehydration of Diacylhydrazines | Several hours | 5-15 minutes | researchgate.netnih.gov |

| Oxidative Cyclization of N-Acylhydrazones | Hours | 4-10 minutes | researchgate.netjchemrev.com |

| One-pot Condensation/Cyclization | 8-12 hours | 10-20 minutes | researchgate.netijpsjournal.com |

The primary advantages of microwave-assisted routes are the significant rate enhancement and the potential for solvent-free reactions, aligning with the principles of green chemistry.

The development of catalyst-mediated cyclization reactions provides milder and more efficient alternatives to traditional stoichiometric methods. Transition metal catalysts, particularly those based on copper and iron, have proven effective in this regard.

Copper(II) triflate (Cu(OTf)₂) has been utilized to catalyze the oxidative cyclization of N-arylidenearoylhydrazides through an imine C-H functionalization pathway. organic-chemistry.org This method allows for the synthesis of both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles in a practical manner. Another notable approach involves a cationic Fe(III)/TEMPO-catalyzed oxidative cyclization of aroyl hydrazones, which proceeds in high yields under an oxygen atmosphere and demonstrates good functional-group tolerance. rsc.orgresearchgate.net

Table of Catalytic Systems for Cyclization:

| Catalyst System | Reaction Type | Key Features | Reference |

| Cu(OTf)₂ | Imine C-H Functionalization | Practical for symmetrical and unsymmetrical products | organic-chemistry.org |

| Fe(III)/TEMPO/O₂ | Oxidative Cyclization of Aroyl Hydrazones | Broad scope, good functional-group tolerance | rsc.orgresearchgate.net |

| Copper(II) oxide nanoparticles | Coupling of 1,3,4-oxadiazoles with aryl halides | Post-cyclization functionalization | researchgate.net |

These catalytic methods offer the advantages of lower catalyst loading, milder reaction conditions, and often higher selectivity compared to their stoichiometric counterparts.

Regioselective Halogenation and Post-Cyclization Functionalization

The synthesis of this compound requires the regioselective introduction of both bromine and iodine atoms. This can be achieved either by starting with appropriately halogenated precursors or by functionalizing a pre-formed oxadiazole ring.

A direct approach involves the cyclization of 1-(3-bromobenzoyl)-2-(4-iodobenzoyl)hydrazine. This diacylhydrazine intermediate can be synthesized by reacting 3-bromobenzohydrazide with 4-iodobenzoyl chloride. Subsequent cyclodehydration using a conventional reagent like POCl₃ would yield the target molecule directly. This method ensures complete regiocontrol as the positions of the halogens are pre-determined by the starting materials.

Post-cyclization functionalization offers an alternative and flexible strategy. This involves first synthesizing a monosubstituted or mono-halogenated oxadiazole and then introducing the second halogen. For instance, one could synthesize 2-(3-bromophenyl)-1,3,4-oxadiazole (B181924) and then attempt a direct iodination at the C5 position. Direct C-H iodination of electron-deficient heterocyclic rings can be challenging but may be achievable using potent iodinating agents. More commonly, a C-H activation/arylation strategy is employed. While not a direct halogenation, copper-mediated direct arylation of 1,3,4-oxadiazoles with aryl iodides has been demonstrated, which could potentially be adapted for direct iodination.

Furthermore, a pre-existing 2-(3-bromophenyl)-1,3,4-oxadiazole can be functionalized at the brominated ring via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce other functionalities, although this does not lead to the target di-halogenated compound.

Strategic Approaches to Di-halogenation:

| Strategy | Description | Advantages | Challenges |

| Precursor-Directed Synthesis | Cyclization of a diacylhydrazine built from halogenated precursors (e.g., 3-bromobenzohydrazide and 4-iodobenzoyl chloride). | Unambiguous regiochemistry. | Requires synthesis of specific halogenated starting materials. |

| Post-Cyclization C-H Iodination | Direct iodination of 2-(3-bromophenyl)-1,3,4-oxadiazole at the C5 position. | Atom-economical and potentially fewer steps. | Can be unselective and require harsh conditions; regioselectivity may be an issue. |

The precursor-directed approach is generally the more reliable and regioselective method for obtaining the specifically substituted this compound.

Strategies for Iodo-Functionalization at the C-5 Position

Introducing an iodine atom at the C-5 position of the 1,3,4-oxadiazole ring is a key synthetic challenge. The most prevalent strategies involve constructing the heterocyclic ring using an iodine-containing precursor rather than attempting a direct iodination of a pre-formed oxadiazole.

One common and effective method is the cyclodehydration of a 1,2-diacylhydrazine intermediate. To obtain the target molecule, this would typically involve reacting 3-bromobenzohydrazide with an iodo-containing carboxylic acid derivative (such as iodoacetic acid or its acid chloride) to form an N,N'-diacylhydrazine. This intermediate is then cyclized using a dehydrating agent like phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂) to yield the this compound. mdpi.com

Another prominent approach is the oxidative cyclization of N-acylhydrazones. mdpi.com In this pathway, 3-bromobenzohydrazide would be condensed with an iodo-aldehyde to form an N-acylhydrazone. This intermediate can then be cyclized using various oxidizing agents. Notably, molecular iodine (I₂) itself, often in the presence of an oxidant like mercury(II) oxide or a base such as potassium carbonate, is frequently used to promote such cyclizations. mdpi.commdpi.comorganic-chemistry.org While primarily acting as a cyclizing agent, these iodine-mediated reactions provide a direct route to iodo-substituted heterocycles. rsc.orgjchemrev.com For instance, a stoichiometric amount of molecular iodine in the presence of potassium carbonate can effectively convert acylhydrazones into 1,3,4-oxadiazoles. organic-chemistry.org

Direct C-H iodination at the C-5 position of a pre-synthesized 2-(3-bromophenyl)-1,3,4-oxadiazole is generally less favored due to potential challenges in controlling regioselectivity and the harsh conditions that might be required. Building the ring with the iodine atom already incorporated into one of the starting materials ensures precise placement of the substituent.

Bromination of the Phenyl Moiety: Direct vs. Pre-functionalized Approaches

The introduction of the bromine atom onto the phenyl ring can be achieved through two primary strategies: direct bromination of a 2-phenyl-1,3,4-oxadiazole (B1361358) precursor or, more commonly, by using a starting material that is already brominated.

Pre-functionalized Approach: This is the most widely employed and strategically sound method for synthesizing compounds like this compound. The synthesis begins with a commercially available, pre-brominated starting material, such as 3-bromobenzoic acid or 3-bromobenzohydrazide. This ensures that the bromine atom is unambiguously located at the desired meta-position of the phenyl ring. Numerous synthetic procedures for halogenated 2-aryl-1,3,4-oxadiazoles utilize this strategy, reacting halo-substituted benzoic acids or their corresponding hydrazides to construct the oxadiazole ring. nih.govnih.govnih.govacs.org This approach avoids the formation of unwanted isomers and typically proceeds under milder conditions than direct aromatic halogenation. For example, a one-pot synthesis can convert 4-bromobenzoic acid into a 2-(4-bromophenyl)-5-aryl-1,3,4-oxadiazole. nih.gov

Direct Bromination Approach: This strategy involves the electrophilic bromination of a 2-phenyl-5-iodo-1,3,4-oxadiazole intermediate. However, this method presents significant challenges. The 1,3,4-oxadiazole ring is an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic aromatic substitution. Consequently, direct bromination would likely require harsh conditions (e.g., strong Lewis acid catalysts and high temperatures), which could lead to low yields, side reactions, or degradation of the oxadiazole core. Furthermore, controlling the regioselectivity to obtain the desired 3-bromo isomer over other possibilities (ortho, para) would be difficult. Research on the reaction of bromine with oxadiazole derivatives often shows reactivity at other sites of the molecule rather than on the pendant phenyl ring. rsc.org Given these drawbacks, the pre-functionalized approach is overwhelmingly preferred for its superior control and efficiency.

Sustainable and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally friendly methods to reduce waste and energy consumption. The synthesis of 1,3,4-oxadiazoles has been adapted to incorporate several green chemistry principles. openmedicinalchemistryjournal.comnih.govresearchgate.net

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Several solvent-free methods for 1,3,4-oxadiazole synthesis have been developed.

Grinding Technique: An eco-friendly, solvent-free synthesis involves the reaction of aromatic hydrazides with aryl aldehydes by grinding them in a mortar and pestle. researchgate.net This mechanochemical approach, often using a catalytic amount of molecular iodine, avoids the need for organic solvents at any stage and simplifies the work-up procedure. organic-chemistry.orgresearchgate.net

Microwave Irradiation: Microwave-assisted synthesis is an energy-efficient technique that significantly reduces reaction times from hours to minutes, often leading to higher yields and cleaner reactions. nih.govresearchgate.net The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be performed under solvent-free conditions using microwave irradiation, for example, in the cyclization-oxidation of acyl hydrazones. nih.gov

Aqueous Systems: The use of water as a solvent is highly desirable from a green chemistry perspective. Convergent syntheses of 1,3,4-oxadiazoles have been successfully carried out under semiaqueous conditions, which also allow for straightforward removal of co-products through a simple aqueous wash. rsc.orgnih.gov

The replacement of toxic and hazardous catalysts with greener alternatives is another cornerstone of sustainable synthesis.

Molecular Iodine: Iodine has emerged as a versatile and environmentally benign catalyst for various organic transformations, including the synthesis of 1,3,4-oxadiazoles. researchgate.net It can be used in catalytic quantities to promote the oxidative cyclization of acylhydrazones under solvent-free conditions, offering a metal-free alternative to traditional methods. organic-chemistry.orgresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis represents a green and efficient method for chemical synthesis. nih.gov This strategy has been applied to the [3+2]-cycloaddition reactions to form oxadiazole rings, providing an environmentally friendly pathway that operates under mild conditions. researchgate.netnih.gov

Metal-Free Protocols: Many modern protocols aim to eliminate the use of transition metals to avoid contamination of the final product and reduce environmental impact. Iodine-promoted protocols are a prime example of efficient, metal-free synthesis of 1,3,4-oxadiazole scaffolds. rsc.org

Optimization of Reaction Parameters and Yield Enhancement

To maximize the efficiency of synthesis, careful optimization of reaction parameters such as temperature, solvent, catalyst loading, and choice of reagents is crucial.

A study on the synthesis of 2-amino-1,3,4-oxadiazoles compared various coupling reagents for the key cyclodesulfurization step. The reaction was tested with DIC, DCC, CDI, and TBTU, with TBTU providing the highest yield. This systematic screening demonstrates the importance of reagent selection for yield enhancement. luxembourg-bio.com

Table 1: Optimization of Coupling Reagent for 1,3,4-Oxadiazole Synthesis luxembourg-bio.com

| Entry | Coupling Reagent | Yield (%) |

|---|---|---|

| 1 | DIC (Diisopropylcarbodiimide) | 85 |

| 2 | DCC (Dicyclohexylcarbodiimide) | 50 |

| 3 | CDI (Carbonyldiimidazole) | 63 |

| 4 | TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | 85 |

In another example, a one-pot synthesis-arylation strategy for 2,5-disubstituted 1,3,4-oxadiazoles was optimized by screening the catalyst, ligand, and base. The study found that a combination of copper(I) iodide (20 mol%), 1,10-phenanthroline (B135089) (40 mol%), and cesium carbonate (1.5 equivalents) provided the optimal conditions, boosting the isolated yield significantly. nih.govacs.org

Table 2: Optimization of a One-Pot Synthesis-Arylation Reaction nih.govacs.org

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Yield (%) |

|---|---|---|---|---|

| 1 | CuI (10) | 1,10-Phen (20) | Cs₂CO₃ (2.0) | 66 |

| 2 | CuI (20) | 1,10-Phen (40) | Cs₂CO₃ (2.0) | 73 |

| 3 | CuI (20) | 1,10-Phen (40) | K₂CO₃ (1.5) | <5 |

| 4 | CuI (20) | 1,10-Phen (40) | Cs₂CO₃ (1.5) | 78 |

These examples underscore that methodical optimization of each reaction parameter is essential for developing robust and high-yielding synthetic routes to complex molecules like this compound.

Mechanistic Investigations of Formation and Reactivity Pathways

Elucidation of Reaction Mechanisms for Oxadiazole Ring Cyclization

The synthesis of the 1,3,4-oxadiazole (B1194373) ring is a cornerstone of its chemistry, with several mechanistic pathways being established. The most prevalent methods involve the intramolecular cyclization of linear precursors, typically followed by a dehydration or elimination step.

One of the most common routes is the cyclodehydration of N,N'-diacylhydrazines . mdpi.comnih.gov In this mechanism, a 1,2-diacylhydrazine intermediate is treated with a strong dehydrating agent such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂). nih.govjchemrev.com The reaction proceeds through the activation of a carbonyl oxygen by the dehydrating agent, followed by a nucleophilic attack from the second amide's nitrogen or oxygen (after tautomerization), leading to a cyclic intermediate. Subsequent elimination of water yields the stable aromatic 1,3,4-oxadiazole ring.

Another widely employed mechanism is the oxidative cyclization of N-acylhydrazones . mdpi.comotterbein.edu N-acylhydrazones are typically formed by the condensation of an acid hydrazide with an aldehyde. jchemrev.com These intermediates are then treated with an oxidizing agent. Various oxidants like potassium permanganate (B83412), bromine in acetic acid, or Dess-Martin periodinane can be used. mdpi.comotterbein.edu The mechanism involves the oxidation of the hydrazone moiety, which facilitates the intramolecular cyclization by the carbonyl oxygen onto the electron-deficient carbon, followed by the elimination of a proton to form the aromatic ring.

Reactions involving thiosemicarbazide (B42300) precursors also provide a versatile route to 2-amino or 2-thiol substituted oxadiazoles (B1248032), which can be further modified. nih.govnih.gov For instance, the cyclization of acylthiosemicarbazides can be induced by an oxidizing agent like iodine in the presence of a base. nih.govopenmedicinalchemistryjournal.com The mechanism likely involves the formation of a disulfide intermediate or direct oxidative attack, which promotes the intramolecular nucleophilic attack of the acyl oxygen, followed by the elimination of sulfur-containing species to yield the oxadiazole ring. nih.gov

The table below summarizes various mechanistic approaches for the formation of the 1,3,4-oxadiazole ring.

| Precursor | Key Reagent Type | Common Reagents | General Mechanism |

|---|---|---|---|

| N,N'-Diacylhydrazine | Dehydrating Agent | POCl₃, PPA, SOCl₂, H₂SO₄ | Intramolecular Cyclodehydration |

| N-Acylhydrazone | Oxidizing Agent | KMnO₄, Br₂/AcOH, Dess-Martin Periodinane | Oxidative Cyclization |

| Acid Hydrazide + Carboxylic Acid | Coupling/Dehydrating Agent | POCl₃, Burgess Reagent | One-pot Condensation and Cyclization |

| Acylthiosemicarbazide | Oxidizing Agent/Desulfurizing Agent | I₂, Hg(OAc)₂, KIO₃ nih.gov | Oxidative Cyclodesulfurization |

Proposed Mechanistic Pathways for Regioselective Halogenation

Achieving the specific substitution pattern of 2-(3-bromophenyl)-5-iodo-1,3,4-oxadiazole (B6206319) requires highly regioselective halogenation. The term "regioselective" signifies precise control over the placement of the bromo and iodo groups on the phenyl and oxadiazole rings, respectively.

Direct electrophilic halogenation on the C2 or C5 positions of the 1,3,4-oxadiazole ring is generally difficult. globalresearchonline.netrroij.com The ring carbons have low electron density due to the electron-withdrawing effect of the two pyridine-type nitrogen atoms, making them poor targets for electrophiles. globalresearchonline.netrroij.com Consequently, the regioselectivity is typically achieved by using pre-halogenated starting materials rather than by direct halogenation of an unsubstituted ring system.

The most plausible mechanistic pathway for the synthesis of this compound involves a convergent synthesis using halogenated precursors . This strategy ensures that the halogens are in the correct positions from the outset. A proposed pathway is:

Formation of 3-Bromobenzohydrazide : Starting with 3-bromobenzoic acid or its ester derivative and reacting it with hydrazine (B178648) hydrate.

Coupling and Cyclization : The resulting 3-bromobenzohydrazide is then reacted with a synthetic equivalent of an iodo-carbonyl group. For example, reaction with iodoacetic acid or a related derivative, followed by cyclodehydration, would place the iodine atom at the 5-position of the oxadiazole ring.

An alternative involves iodine-mediated oxidative cyclization. For instance, reacting 3-bromobenzohydrazide with an appropriate thiosemicarbazide or related compound in the presence of iodine could facilitate both cyclization and iodination in a regioselective manner. nih.govopenmedicinalchemistryjournal.com The iodine acts as both an oxidant for the cyclization and potentially as an electrophilic source for iodination under specific conditions. However, controlling the regioselectivity of direct iodination on the nascent ring remains a challenge, reinforcing the strategy of using pre-functionalized building blocks as the most reliable mechanistic approach.

Kinetic Studies and Energetic Profiling of Key Steps

Kinetic studies using techniques like Hammett plots have been employed to understand the effect of substituents on the rate of oxadiazole formation. otterbein.edu For the cyclodehydration of diacylhydrazines, the reaction rate is influenced by the electronic nature of the substituents on the aryl rings. A positive slope in a Hammett plot suggests the buildup of negative charge in the transition state of the rate-determining step, indicating that electron-withdrawing groups (like bromine) can accelerate the reaction. Conversely, a negative slope implies a buildup of positive charge, where electron-donating groups would increase the reaction rate. otterbein.edu

Energetic profiling , often aided by computational chemistry, focuses on determining the activation energies (Ea) and thermodynamic stability of reactants, intermediates, transition states, and products. The activation energy for the thermal decomposition of some 1,3,4-oxadiazole derivatives has been calculated using model-free iso-conversional methods, providing data on their thermal stability. researchgate.net For the formation reaction, ab initio molecular orbital calculations have been used to locate transition structures and calculate activation energies for reactions involving the 1,3,4-oxadiazole ring, such as Diels-Alder cycloadditions. ukim.mk These calculations show that while geometry can be reasonably predicted with simpler models, higher levels of theory (like MP2/6-31G*) are necessary to obtain accurate activation energies. ukim.mk

The table below presents representative calculated activation energies for reactions involving 1,3,4-oxadiazoles, illustrating the application of these studies.

| Reaction Type | Method | Calculated Parameter | Significance |

|---|---|---|---|

| Thermal Decomposition of Oxadiazole Derivatives | Iso-conversional (O-F-W) | Activation Energy (Ea) | Determines thermal stability and decomposition kinetics. researchgate.net |

| Diels-Alder Reaction with 1,3,4-Oxadiazole | Ab initio (MP2/6-31G*//3-21G) | Activation Energy (Ea) | Quantifies the energy barrier for cycloaddition, explaining reactivity. ukim.mk |

| Cyclodehydration (Substituent Effects) | Hammett Plot Analysis | Reaction Constant (ρ) | Elucidates the nature of the transition state (charge buildup). otterbein.edu |

Identification and Characterization of Reaction Intermediates and Transition States

The formation of the 1,3,4-oxadiazole ring proceeds through several key intermediates, the stability and reactivity of which dictate the course of the reaction. The identification of these transient species is essential for confirming a proposed mechanistic pathway.

In the cyclodehydration route, the N,N'-diacylhydrazine is the primary, often isolable, intermediate. otterbein.edu Its structure is confirmed using standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. The presence of two amide functionalities is a key characteristic feature in its IR and NMR spectra.

For oxidative cyclization pathways, the N-acylhydrazone is the crucial intermediate. mdpi.com These compounds are formed from the condensation of acid hydrazides and aldehydes and are generally stable enough to be isolated and characterized before the final cyclization step.

In syntheses starting from thiosemicarbazides, the corresponding acylthiosemicarbazide is the key intermediate. nih.gov Its subsequent reagent-based cyclization leads to either 1,3,4-oxadiazole or 1,3,4-thiadiazole (B1197879) derivatives, depending on the conditions, highlighting its role as a branching point in the synthesis of different heterocycles. nih.gov

Transition states, by their nature, are fleeting and cannot be isolated. Their structures and energies are typically inferred from kinetic data or, more directly, calculated using computational methods. For instance, in the Diels-Alder reaction of 1,3,4-oxadiazole, computational studies have located the transition structures, revealing them to be asynchronous, meaning the two new bonds are not formed to the same extent at the peak of the energy barrier. ukim.mk

Computational Verification of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for verifying reaction mechanisms, predicting molecular properties, and understanding the electronic structure of compounds like this compound. mdpi.combohrium.com

DFT calculations are used to model the entire reaction coordinate for oxadiazole synthesis. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This allows for the theoretical calculation of activation energies and reaction enthalpies, which can be compared with experimental kinetic data to validate a proposed mechanism. otterbein.eduukim.mk

Furthermore, DFT is used to analyze the electronic properties of the target molecule and its precursors. nih.gov Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help to understand the molecule's reactivity, stability, and potential for participating in electronic transitions. mdpi.comnih.gov Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is particularly useful for predicting the regioselectivity of reactions, confirming why direct electrophilic attack on the oxadiazole ring carbons is unfavorable. nahrainuniv.edu.iq

The following table lists computational methods and their applications in studying 1,3,4-oxadiazole derivatives.

| Computational Method | Basis Set Example | Application | Derived Information |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP/6-311++G(2d,2p) | Geometry Optimization | Optimized molecular structure, bond lengths, bond angles. nahrainuniv.edu.iq |

| Time-Dependent DFT (TD-DFT) | - | Electronic Spectra Simulation | UV-Vis absorption wavelengths, oscillator strengths. nih.gov |

| Ab initio Molecular Orbital Theory | MP2/6-31G* | Transition State Calculation | Activation energy barriers, transition state geometries. ukim.mk |

| DFT | B3LYP/SVP | Frontier Molecular Orbitals (FMO) | HOMO-LUMO energy gap, chemical reactivity, stability. mdpi.com |

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-(3-Bromophenyl)-5-iodo-1,3,4-oxadiazole (B6206319), a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its constitution.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum is expected to exclusively show signals corresponding to the four protons of the 3-bromophenyl ring. The chemical shifts and coupling patterns of these aromatic protons are influenced by the electronic effects of both the bromo substituent and the 1,3,4-oxadiazole (B1194373) ring. The proton ortho to the bromo group and the oxadiazole ring (H-2') would likely appear as a triplet or singlet-like signal at the most downfield position due to the deshielding effects of the adjacent electronegative bromine and the heterocyclic ring. The other three protons would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) in the typical aromatic region of approximately 7.0-8.5 ppm.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Key signals would include those for the two distinct carbons of the 1,3,4-oxadiazole ring, which are expected to resonate in the range of 150-165 ppm. researchgate.net The carbon attached to the 3-bromophenyl group (C2) and the carbon attached to the iodine atom (C5) would have slightly different chemical shifts, often with a narrow separation of 5-6 ppm. researchgate.net The six carbons of the 3-bromophenyl ring would appear in the aromatic region (approximately 115-140 ppm), with the carbon atom directly bonded to the bromine (C3') showing a characteristic shift. The carbon attached to the oxadiazole ring (C1') would also be clearly identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to Br & Oxadiazole) | 8.2 - 8.4 | t | ~1.8 |

| Ar-H | 7.8 - 8.1 | m | - |

| Ar-H | 7.4 - 7.7 | m | - |

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Oxadiazole) | 160 - 165 |

| C5 (Oxadiazole) | 155 - 160 |

| Ar-C (Quaternary) | 120 - 140 |

| Ar-CH | 125 - 135 |

| Ar-C-Br | ~122 |

| Ar-C-I | ~95 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

To unambiguously assign the proton and carbon signals and confirm the connectivity between the phenyl and oxadiazole rings, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons on the 3-bromophenyl ring, helping to delineate the complete spin system of the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals of the phenyl ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations. Key expected correlations would be between the protons on the phenyl ring and the C2 carbon of the oxadiazole ring, which would unequivocally prove the connection between the two ring systems. nih.gov Correlations between the aromatic protons and other carbons within the phenyl ring would further confirm their assignments. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of atoms. In this case, it could show through-space interactions between protons on the phenyl ring, helping to confirm their relative positions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the molecular ion of this compound. The molecular formula is C₈H₄BrIN₂O. The high-resolution measurement would provide a mass value with high precision, allowing for the confirmation of this elemental composition. A key feature in the mass spectrum would be the characteristic isotopic pattern of the molecular ion peak resulting from the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic). miamioh.edu This distinctive pattern serves as a clear indicator of the presence of these halogens in the molecule.

Table 2: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₈H₄BrIN₂O |

| Calculated Exact Mass [M]⁺ | 365.8500 u (for ⁷⁹Br) |

| Calculated Exact Mass [M+2]⁺ | 367.8480 u (for ⁸¹Br) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a series of product ions. The fragmentation pathways provide valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the 1,3,4-oxadiazole ring and the loss of the halogen substituents. scielo.br Common fragmentation pathways for substituted oxadiazoles (B1248032) include the loss of small neutral molecules like isocyanic acid or cleavage to form acylium and diazonium ions. The presence of the heavy iodine atom could also lead to a prominent fragment corresponding to the loss of an iodine radical. bohrium.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

The key vibrations would be associated with the 1,3,4-oxadiazole ring, including C=N stretching vibrations typically observed in the 1610-1650 cm⁻¹ region and C-O-C stretching vibrations around 1170-1250 cm⁻¹. nih.goveurekajournals.com The aromatic C-H stretching of the phenyl ring would appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range. The C-Br and C-I stretching vibrations are expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3050 - 3150 | Stretching |

| C=N (Oxadiazole) | 1610 - 1650 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-O-C (Oxadiazole) | 1170 - 1250 | Stretching |

| C-Br | 600 - 700 | Stretching |

| C-I | 500 - 600 | Stretching |

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method would allow for the precise determination of the molecular structure of this compound, offering insights into its solid-state conformation and the interactions that govern its crystal lattice.

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The study of crystal packing reveals how individual molecules of this compound would be arranged in a repeating pattern to form a crystal. The stability of this crystalline structure is dictated by a variety of intermolecular interactions.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

A detailed analysis of the geometric parameters obtained from single-crystal X-ray diffraction provides fundamental information about the molecular structure.

Bond Lengths: These are the distances between the nuclei of two bonded atoms. For this compound, the bond lengths within the phenyl and 1,3,4-oxadiazole rings, as well as the lengths of the carbon-bromine and carbon-iodine bonds, would be determined with high precision.

Bond Angles: These are the angles formed by three connected atoms. The analysis would reveal the angles within the aromatic and heterocyclic rings, as well as the angles involving the substituent atoms. These values are crucial for understanding the local geometry and potential strain within the molecule.

A representative data table for the kind of information that would be obtained from such an analysis is presented below. Please note that the values in this table are hypothetical and are included for illustrative purposes only, as experimental data for the target compound is unavailable.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | Hypothetical Value |

| C-I | Hypothetical Value |

| C-N (oxadiazole) | Hypothetical Value |

| C-O (oxadiazole) | Hypothetical Value |

| N-N (oxadiazole) | Hypothetical Value |

| Bond Angles (°) | |

| C-C-Br (phenyl) | Hypothetical Value |

| C-C-I (oxadiazole) | Hypothetical Value |

| C-N-N (oxadiazole) | Hypothetical Value |

| Torsional Angles (°) | |

| Phenyl-Oxadiazole | Hypothetical Value |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula (C₈H₄BrIN₂O for this compound). A close agreement between the experimental and calculated values serves to confirm the elemental composition and purity of the synthesized compound.

The expected data from such an analysis would be presented in a table similar to the one below. As with the crystallographic data, the values presented here are theoretical calculations for this compound, as no experimental results were found.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 26.04 | Not Available |

| Hydrogen (H) | 1.09 | Not Available |

| Bromine (Br) | 21.66 | Not Available |

| Iodine (I) | 34.39 | Not Available |

| Nitrogen (N) | 7.59 | Not Available |

| Oxygen (O) | 4.34 | Not Available |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 1,3,4-oxadiazole (B1194373) derivatives, these methods offer a detailed picture of their electronic landscape and reactivity. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed for optimizing the molecular geometry and calculating the electronic properties of heterocyclic compounds like 1,3,4-oxadiazoles. ajchem-a.comkbhgroup.in DFT calculations for 2-(3-Bromophenyl)-5-iodo-1,3,4-oxadiazole (B6206319) would determine key parameters such as total energy, dipole moment, and the distribution of electronic charge, which collectively define the molecule's stability and polarity. researchgate.net The ground state geometries are optimized using DFT to provide a foundation for further analysis. researchgate.net

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Unit |

|---|---|---|

| Total Energy | Value determined by specific DFT calculation | Hartrees |

| Dipole Moment | Value determined by specific DFT calculation | Debye |

Note: The values in this table are placeholders and would be determined from specific DFT calculations on the target molecule.

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. ajchem-a.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.gov The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. ajchem-a.comresearchgate.net For 1,3,4-oxadiazole derivatives, the HOMO is often distributed over the phenyl ring, while the LUMO is localized on the oxadiazole ring, indicating the likely sites for electron donation and acceptance. researchgate.net

Table 2: FMO Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Calculated Value |

| ELUMO | Calculated Value |

Note: The values are placeholders and would be derived from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and identifying sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the oxadiazole ring, making them potential sites for electrophilic interaction. ajchem-a.comkbhgroup.in The regions around the hydrogen atoms and the iodo-substituent may exhibit positive potential.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Exploring the potential energy landscape helps identify the most stable conformers (those at energy minima). researchgate.net For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the 3-bromophenyl ring and the 1,3,4-oxadiazole ring. By systematically rotating this dihedral angle and calculating the energy at each step, a potential energy surface can be generated. This analysis reveals the lowest energy, and therefore most probable, conformation of the molecule in the gas phase, which is crucial for understanding its interactions and properties. elifesciences.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, can accurately predict spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predicted shifts, when compared with experimental data, help in the definitive assignment of signals and structural confirmation. scispace.com Similarly, the calculation of vibrational frequencies can predict the molecule's infrared (IR) and Raman spectra. The agreement between calculated and experimental spectra validates the computed molecular structure. kbhgroup.inresearchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Atoms in this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (Oxadiazole, adjacent to Iodo) | ~160-170 |

| C (Oxadiazole, adjacent to Phenyl) | ~155-165 |

| C (Phenyl, attached to Oxadiazole) | ~125-135 |

Note: These are approximate values based on known data for similar 1,3,4-oxadiazole derivatives and serve as an illustration of theoretical predictions. researchgate.netscispace.com

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. researchgate.net This method is instrumental in drug design for evaluating the binding affinity and interaction patterns of potential drug candidates. ekb.eg For this compound, docking studies would involve placing the molecule into the active site of a specific protein target. The simulation calculates the binding energy, which indicates the stability of the ligand-receptor complex, and identifies key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.comnih.gov Such theoretical studies can screen for potential biological targets and provide a rationale for the molecule's hypothetical mechanism of action without relying on experimental biological outcomes. mdpi.comnih.gov

Table 4: Example of Molecular Docking Results for this compound with a Hypothetical Receptor

| Parameter | Result |

|---|---|

| Binding Energy / Docking Score | Calculated Value (e.g., -8.5 kcal/mol) |

| Key Interacting Residues | List of Amino Acids (e.g., Tyr23, Leu88, Phe102) |

Note: This table is illustrative, as the results are dependent on the specific protein target used in the docking simulation.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Theoretical aspects without reliance on experimental biological activity data)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. These models establish a mathematical relationship between the chemical structure and the activity or property of interest.

For a hypothetical QSAR/QSPR study of this compound, the process would involve calculating a series of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These describe the electronic properties, such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity.

Once calculated, these descriptors would be used as independent variables in a statistical model to predict a particular activity or property. Without experimental data for this compound, a theoretical QSAR/QSPR model cannot be constructed or validated.

Molecular Dynamics Simulations for System Stability and Interaction Profiling (Theoretical)

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide insights into the stability of a compound and its potential interactions with other molecules, such as biological macromolecules.

A theoretical MD simulation of this compound would involve placing the molecule in a simulated environment, typically a box of solvent molecules like water, and then calculating the forces between the atoms and their subsequent motion based on the principles of classical mechanics.

From such a simulation, one could analyze various parameters to assess the stability of the compound, such as:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions from a reference structure over time, indicating conformational stability.

Radius of Gyration (Rg): This indicates the compactness of the molecule over time.

Solvent Accessible Surface Area (SASA): This measures the surface area of the molecule accessible to the solvent, providing insights into its solubility and interaction potential.

To profile its interactions, the simulation could include a target protein or other biomolecule. Analysis of the simulation trajectory would reveal potential binding modes, key interacting amino acid residues, and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds). However, without specific studies on this compound, any discussion of its interaction profile remains purely speculative.

Chemical Reactivity and Derivatization Pathways of 2 3 Bromophenyl 5 Iodo 1,3,4 Oxadiazole

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 2-(3-bromophenyl)-5-iodo-1,3,4-oxadiazole (B6206319), the differential reactivity of the C-I and C-Br bonds is a key aspect of its chemistry. In palladium-catalyzed processes, the oxidative addition step is typically the rate-determining step, and the reactivity of the halide follows the order I > Br > Cl. Consequently, the C-I bond on the oxadiazole ring is expected to be significantly more reactive than the C-Br bond on the phenyl ring, allowing for selective functionalization at the C5 position of the oxadiazole core.

The Suzuki-Miyaura coupling reaction, which forms C-C bonds between an organoboron compound and an organic halide, is a versatile method for arylating and heteroarylating the this compound scaffold. Due to the higher reactivity of the C-I bond, selective coupling at the C5 position of the oxadiazole ring can be achieved under mild conditions, leaving the C-Br bond intact for subsequent transformations. nih.gov This stepwise functionalization allows for the synthesis of complex, unsymmetrically substituted biaryl and heteroaryl-aryl structures.

Typical conditions for selective Suzuki-Miyaura coupling at the C-I position involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system like dioxane, toluene, or DMF, often with the addition of water. nih.govmdpi.com By carefully controlling the reaction conditions (e.g., temperature, reaction time, and catalyst choice), mono-arylated products can be isolated in good yields. Subsequent, more forcing conditions can then be applied to functionalize the less reactive C-Br bond.

| Halide Position | Catalyst (mol%) | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|

| C5-Iodo | Pd(PPh₃)₄ (3-5%) | Na₂CO₃ (2 eq.) | Toluene/H₂O | 80-90 °C | High |

| C3'-Bromo | Pd(dppf)Cl₂ (5%) | Cs₂CO₃ (2 eq.) | Dioxane | 100-110 °C | Moderate to High |

The Sonogashira coupling allows for the introduction of alkyne moieties through the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide. nih.govresearchgate.net Similar to the Suzuki coupling, the C-I bond of this compound is the more reactive site. This enables the selective synthesis of 2-(3-bromophenyl)-5-alkynyl-1,3,4-oxadiazoles. These alkynylated products are valuable intermediates, as the triple bond can be further manipulated.

The reaction is typically carried out using a palladium catalyst like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) co-catalyst such as CuI, an amine base (e.g., triethylamine (B128534) or diisopropylethylamine), and a solvent like THF or DMF. soton.ac.ukchemrxiv.org The reaction generally proceeds under mild conditions, preserving the C-Br bond.

| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ (2-5%) | CuI (5-10%) | Et₃N | THF or DMF | Room Temp. to 60 °C | Good to Excellent |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to synthesize N-arylated derivatives of the oxadiazole. Again, the preferential reactivity of the C-I bond allows for selective amination at the C5 position of the oxadiazole ring. nih.gov This method is compatible with a wide range of primary and secondary amines.

Modern Buchwald-Hartwig protocols often employ sterically hindered phosphine (B1218219) ligands to facilitate the catalytic cycle. wikipedia.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Common catalysts include Pd(OAc)₂ or Pd₂(dba)₃, paired with ligands like Xantphos or BINAP. Strong, non-nucleophilic bases such as NaOt-Bu or Cs₂CO₃ are typically required.

| Position | Catalyst System (mol%) | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|

| C5-Iodo | Pd₂(dba)₃ (2%) + Xantphos (4%) | Cs₂CO₃ (1.5 eq.) | Dioxane | 90-110 °C | Good |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. acs.org This reaction is known for its high functional group tolerance. The C-I bond on the oxadiazole ring of this compound would be the expected site for selective Negishi coupling. The reaction typically proceeds under mild conditions using catalysts like Pd(PPh₃)₄. acs.org

Other metal-catalyzed processes, such as Stille coupling (using organotin reagents) or Hiyama coupling (using organosilicon reagents), could also be selectively performed at the C-I position. The general reactivity trend (I > Br) holds for these reactions as well, making this compound a versatile substrate for sequential, site-selective cross-coupling.

Nucleophilic Substitution Reactions on the Halogenated Oxadiazole Ring

The 1,3,4-oxadiazole (B1194373) ring is an electron-deficient heterocycle, which can make the C5 position susceptible to nucleophilic aromatic substitution (SₙAr). The iodine atom is a good leaving group, and its departure can be facilitated by strong nucleophiles. Thiol groups, for instance, have been shown to displace leaving groups on the oxadiazole ring. nih.gov Therefore, it is plausible that nucleophiles such as alkoxides, thiolates, or amines could displace the iodo group on this compound, particularly under thermal conditions or with appropriate activation. jlu.edu.cn This provides an alternative, palladium-free method for functionalizing the C5 position.

Modifications of the 1,3,4-Oxadiazole Heterocyclic Core

The 1,3,4-oxadiazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing effect of the two nitrogen atoms. However, the carbon atoms of the ring are susceptible to nucleophilic attack, which can lead to either substitution or ring-opening, depending on the reaction conditions and the nature of the nucleophile. In the case of this compound, the presence of the iodine atom at the 5-position provides a key site for nucleophilic substitution reactions. This allows for the introduction of various functional groups onto the oxadiazole core, thereby modifying the physicochemical properties of the parent molecule.

Halogen-substituted 1,3,4-oxadiazoles are known to undergo nucleophilic substitution, where the halogen atom is displaced by a nucleophile. While specific studies on this compound are not extensively documented, the reactivity can be inferred from similar 2-aryl-5-halo-1,3,4-oxadiazole systems. A range of nucleophiles, including amines, thiols, and alkoxides, can potentially displace the iodo group. For instance, the reaction with various amines would lead to the formation of 2-amino-1,3,4-oxadiazole derivatives. Similarly, reaction with thiols would yield 2-thio-substituted oxadiazoles (B1248032).

| Reactant | Nucleophile | Reagents/Conditions | Product |

| This compound | Primary/Secondary Amine | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | 2-(3-Bromophenyl)-5-(amino)-1,3,4-oxadiazole |

| This compound | Thiol | Base (e.g., NaH), Solvent (e.g., THF) | 2-(3-Bromophenyl)-5-(thio)-1,3,4-oxadiazole |

| This compound | Alkoxide | Alcohol, Base (e.g., Na) | 2-(3-Bromophenyl)-5-(alkoxy)-1,3,4-oxadiazole |

This table presents potential reactions based on the known reactivity of similar 2-aryl-5-halo-1,3,4-oxadiazoles.

Transformations to Related Heterocyclic Systems

The 1,3,4-oxadiazole ring can be transformed into other heterocyclic systems, most notably 1,2,4-triazoles. This transformation typically involves a ring-opening step initiated by a nucleophile, followed by a recyclization step that incorporates atoms from the reagent. The reaction of 2,5-disubstituted 1,3,4-oxadiazoles with hydrazine (B178648) hydrate is a well-established method for the synthesis of 4-amino-3,5-disubstituted-1,2,4-triazoles. tubitak.gov.tr

In the context of this compound, treatment with hydrazine hydrate would likely proceed via nucleophilic attack of the hydrazine at one of the carbon atoms of the oxadiazole ring, leading to the cleavage of the C-O bond and formation of a diacylhydrazine intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule would then yield the corresponding 1,2,4-triazole. It is important to note that the iodo substituent may also be susceptible to reaction under these conditions.

Furthermore, reactions with other nitrogen-containing nucleophiles, such as primary amines, can also lead to the formation of 1,2,4-triazole derivatives. This conversion pathway underscores the utility of 1,3,4-oxadiazoles as synthetic intermediates for accessing a broader range of heterocyclic scaffolds.

| Starting Material | Reagent | Conditions | Product Heterocycle |

| This compound | Hydrazine Hydrate | Ethanol, Reflux | 1,2,4-Triazole |

| 2,5-Diaryl-1,3,4-oxadiazole | Primary Amine | High Temperature | 1,2,4-Triazole |

| 2,5-Diaryl-1,3,4-oxadiazole | Thiourea | - | 1,3,4-Thiadiazole (B1197879) |

This table illustrates representative transformations of the 1,3,4-oxadiazole ring into other heterocyclic systems based on established chemical literature. mdpi.com

Strategic Role and Conceptual Applications in Advanced Molecular Design

Utilization as a Synthetic Synthon in Complex Molecular Assembly

The structure of 2-(3-bromophenyl)-5-iodo-1,3,4-oxadiazole (B6206319) makes it a highly valuable synthetic synthon, or building block, for the assembly of more complex molecules. The presence of two distinct halogen atoms at specific positions on the phenyl rings allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity is a key feature in its utility for constructing intricate molecular architectures.

The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. This difference in reactivity allows for the selective substitution of the iodine atom while leaving the bromine atom intact for a subsequent transformation. This sequential functionalization is a powerful strategy for creating unsymmetrical biaryl or more complex conjugated systems. For instance, a Suzuki coupling could be performed first at the iodo-substituted position, followed by a second, different coupling reaction at the bromo-substituted position. nih.govresearchgate.net

Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions

| Halogen | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| Iodo | ~53 | Highest |

| Bromo | ~68 | Intermediate |

Potential in Rational Design of Functional Materials

The unique electronic properties of the 1,3,4-oxadiazole (B1194373) ring, combined with the influence of the halogenated phenyl substituents, make this compound a promising candidate for the rational design of novel functional materials with tailored optical and electronic properties. researchgate.net

Design Principles for Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The 1,3,4-oxadiazole moiety is known for its electron-deficient nature, which imparts excellent electron-transporting capabilities to molecules containing this heterocycle. researchgate.netresearchgate.net This property is highly desirable in the design of organic light-emitting diodes (OLEDs), where efficient electron injection and transport are crucial for high performance. The incorporation of this compound into the design of OLED materials could therefore lead to improved device efficiency. rsc.orgresearchgate.net

The bromo and iodo substituents on the phenyl rings can further modulate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the energy levels is a key principle in the design of efficient OLEDs, as it allows for better matching with the energy levels of other materials in the device, leading to enhanced charge injection and recombination. Furthermore, the heavy atom effect of bromine and iodine could potentially be exploited to enhance phosphorescence, which is a key consideration in the design of highly efficient electrophosphorescent OLEDs.

Development of Fluorescent Probes and Chemosensors (Conceptual Design)

The 1,3,4-oxadiazole core is a known fluorophore, and its derivatives have been explored as fluorescent probes and chemosensors. nih.gov The fluorescence properties of these compounds can be sensitive to their local environment, making them suitable for sensing applications. The conceptual design of fluorescent probes based on this compound would involve the strategic functionalization of the bromo and iodo positions with specific recognition moieties for target analytes.

For example, the halogen atoms could be replaced with receptor units that can selectively bind to metal ions, anions, or biologically relevant molecules. Upon binding of the target analyte, a change in the fluorescence properties of the oxadiazole core, such as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence, could be observed. nih.gov The ability to perform selective cross-coupling reactions at the iodo and bromo positions would allow for the introduction of different recognition units, potentially leading to the development of multi-analyte sensors.

Self-Assembly and Supramolecular Architectures

The presence of iodine and bromine atoms on the this compound molecule introduces the possibility of forming specific non-covalent interactions known as halogen bonds. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a nitrogen or oxygen atom. nih.gov The iodine atom, being a stronger halogen bond donor than bromine, can play a significant role in directing the self-assembly of these molecules into well-defined supramolecular architectures. nih.govmdpi.com

The interplay of halogen bonds, along with other non-covalent interactions like π-π stacking of the aromatic rings, could lead to the formation of one-, two-, or three-dimensional networks in the solid state. rsc.org The ability to control the self-assembly process through the strategic placement of halogen bond donors and acceptors is a powerful tool in crystal engineering and the design of functional supramolecular materials. researchgate.net

Role as a Pharmacophore in Rational Drug Design (Theoretical framework and scaffold utility, excluding biological activity results or clinical efficacy)

The 1,3,4-oxadiazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. openmedicinalchemistryjournal.comrroij.com This makes this compound a molecule of significant interest from a theoretical drug design perspective. researchgate.netnih.gov

The 1,3,4-oxadiazole core is a rigid and planar system that can appropriately position its substituents to interact with biological targets. researchgate.net The nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors, which is a crucial interaction for drug-receptor binding. tandfonline.com The bromo and iodo substituents can also participate in halogen bonding with biological macromolecules, an interaction that is increasingly being recognized for its importance in ligand binding.

Bioisosteric Replacement Strategies

In medicinal chemistry, bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another group that has similar physical and chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic properties. The 1,3,4-oxadiazole ring is a well-established bioisostere for amide and ester functional groups. nih.govcambridgemedchemconsulting.comresearchgate.net

Amide and ester groups are often susceptible to hydrolysis by enzymes in the body, which can lead to poor metabolic stability and a short duration of action. By replacing these labile groups with the more stable 1,3,4-oxadiazole ring, it is possible to design drug candidates with improved metabolic stability and oral bioavailability. researchgate.netrsc.orgresearchgate.net The 1,3,4-oxadiazole ring can mimic the hydrogen bonding capabilities of the amide and ester groups, thus retaining the desired biological activity. tandfonline.com The conceptual application of this compound in this context would involve its incorporation into existing drug scaffolds as a replacement for an amide or ester linkage.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Scaffold Hopping and Lead Compound Development Principles

The compound this compound serves as a conceptual model for understanding scaffold hopping and lead compound development, primarily due to its central 1,3,4-oxadiazole ring. In medicinal chemistry, the process of drug design often begins with a "lead compound" that shows promising activity but may have suboptimal properties. Scaffold hopping is a strategy used to discover structurally novel compounds that retain the biological activity of the original lead by mimicking the spatial arrangement of key interacting groups.

The 1,3,4-oxadiazole moiety is a well-established "bioisostere" for amide and ester functional groups. mdpi.comacs.orgresearchgate.netnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a molecule. mdpi.com By replacing an amide or ester group—which can be susceptible to metabolic degradation by enzymes like esterases and amidases—with the more stable 1,3,4-oxadiazole ring, chemists can develop new lead compounds with potentially improved pharmacokinetic profiles, such as enhanced metabolic stability and bioavailability. mdpi.comnih.govrsc.org This replacement maintains the crucial geometry and electronic properties required for target binding while creating a new chemical entity, a core principle of lead optimization and securing new intellectual property. mdpi.com

The substituents on the oxadiazole ring of this compound—the 3-bromophenyl group and the iodo group—play a critical role in defining its potential interactions and properties. In lead development, such halogen atoms are strategically used to modulate a compound's characteristics. mdpi.com They can influence lipophilicity, which affects how a compound moves through biological membranes, and can form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity with a biological target. The specific placement of the bromine atom (meta position) and the iodine atom provides distinct vectors for interaction within a target's binding pocket, offering a framework for further structural modifications.

| Structural Component | Principle in Lead Development | Potential Advantage |

|---|---|---|

| 1,3,4-Oxadiazole Core | Bioisosteric Replacement (Scaffold Hopping) | Increased metabolic stability compared to amides/esters; serves as a rigid linker to orient substituents. mdpi.comresearchgate.netrsc.org |

| 3-Bromophenyl Group | Modulation of Physicochemical Properties | Influences lipophilicity and binding through potential halogen bonding or steric interactions. |

| Iodo Substituent | Introduction of Key Interactions | Can act as a strong halogen bond donor; provides a site for further chemical modification. |

Conceptual Contributions to Agrochemical and Material Science Design (Excluding specific efficacy data)

Beyond pharmaceuticals, the structural motifs present in this compound offer conceptual value in the design of next-generation agrochemicals and materials. The principles guiding its application in these fields are based on the intrinsic properties of the 1,3,4-oxadiazole ring and its halogenated substituents.

In Agrochemical Design: The 1,3,4-oxadiazole scaffold is a "privileged structure" in agrochemical research, appearing in compounds designed for herbicidal, insecticidal, and fungicidal applications. researchgate.netresearchgate.net Its inclusion in a molecular design is based on the stability and specific electronic properties of the ring. The introduction of halogen atoms, such as bromine and iodine, is a common strategy in the design of modern agrochemicals. mdpi.com Halogenation can enhance the metabolic stability of a compound in the environment and in target organisms, and it can influence the compound's mode of action by altering its binding to target proteins. mdpi.com For instance, the 1,2,4-oxadiazole (B8745197) nematicide, tioxazafen, highlights the utility of this heterocyclic core in developing crop protection agents. researchgate.netnih.gov Therefore, a molecule like this compound conceptually represents a framework for creating new agrochemicals where the oxadiazole core provides a stable chemical backbone and the halogen substituents are used to fine-tune biological interactions. researchgate.net

In Material Science Design: In material science, 1,3,4-oxadiazole derivatives are valued for their electronic properties, thermal stability, and high photoluminescence quantum yields. nih.govresearchgate.netresearchgate.net These characteristics make them attractive building blocks for organic light-emitting diodes (OLEDs), fluorescent sensors, and heat-resistant polymers. nih.govresearchgate.netrsc.org The oxadiazole ring is electron-deficient, which facilitates its use as an electron-transporting material in electronic devices. researchgate.net The design of such materials often involves attaching different aromatic or "aryl" groups to the oxadiazole core to tune its optical and electronic properties, such as the emission color or charge-carrying capacity. rsc.org The 3-bromophenyl and iodo groups in this compound provide handles for further synthetic modification, such as cross-coupling reactions, allowing for the construction of more complex, conjugated polymer systems. researchgate.net The inherent rigidity and chemical robustness of the oxadiazole ring contribute to the creation of stable and durable materials. researchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Oxadiazoles (B1248032)

The synthesis of halogenated oxadiazoles, including 2-(3-Bromophenyl)-5-iodo-1,3,4-oxadiazole (B6206319), traditionally relies on multi-step procedures that can be time-consuming and may utilize harsh reagents. A significant area of future research will be the development of novel, more efficient, and sustainable synthetic methodologies. Green chemistry approaches are particularly promising, focusing on minimizing waste, reducing energy consumption, and using less hazardous substances. nih.govnih.gov

Key areas for development include:

One-Pot Reactions: Designing one-pot synthesis protocols where multiple reaction steps are carried out in a single reaction vessel can significantly improve efficiency and reduce waste. openmedicinalchemistryjournal.com

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and improve yields for the synthesis of oxadiazole derivatives. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Novel Catalytic Systems: Investigating new catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, could lead to more selective and efficient synthetic routes.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost. | Development of new multi-component reactions. |

| Microwave-Assisted | Faster reaction times, higher yields, improved purity. | Optimization of reaction conditions for specific substrates. |

| Flow Chemistry | Precise control, enhanced safety, scalability. | Design of dedicated microreactors for oxadiazole synthesis. |

| Novel Catalysis | Higher selectivity, milder reaction conditions. | Exploration of biocatalysts and earth-abundant metal catalysts. |

Exploration of Unconventional Reactivity Patterns and Selective Functionalization

The presence of two different halogens, bromine and iodine, on the phenyl rings of this compound offers a unique platform for exploring unconventional reactivity and selective functionalization. The differential reactivity of the C-Br and C-I bonds can be exploited to introduce a variety of functional groups in a controlled manner.

Future research in this area will likely focus on: